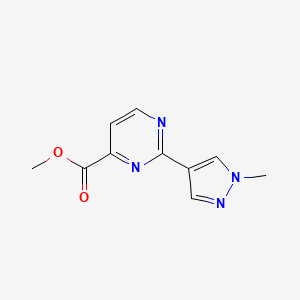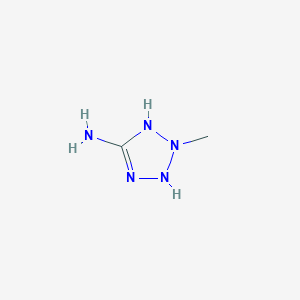![molecular formula C10H18NO+ B13889569 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3-azoniabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation and subsequent chemical modifications to produce the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Raney nickel is commonly used as a catalyst.
Reductive Amination: Sodium triacetoxyhydridoborate is used as a reducing agent.
Condensation Reactions: Hydroxylamine and hydrazine hydrate are used to form oximes, hydrazones, and azines.
Major Products Formed
Oximes: Formed through oxidation reactions.
Amines: Formed through reductive amination.
Amides, Schiff Bases, and Isothiocyanates: Formed through substitution reactions with various reagents.
Scientific Research Applications
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Uniqueness
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one stands out due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18NO+ |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1 |
InChI Key |
IWPBJJZMIYNCCR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC2CCCC(C1)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


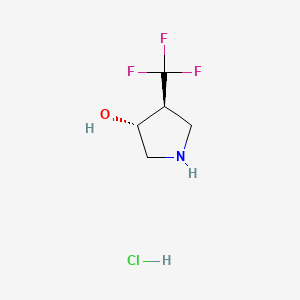
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)

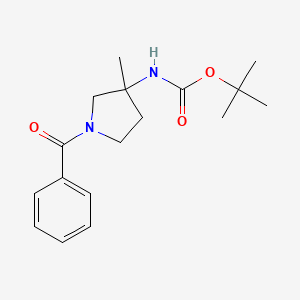
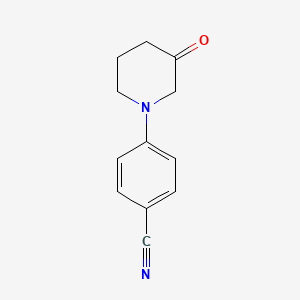
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
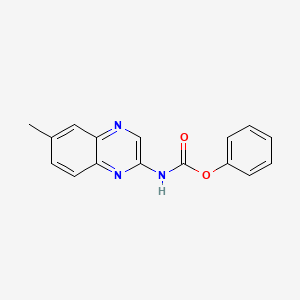
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
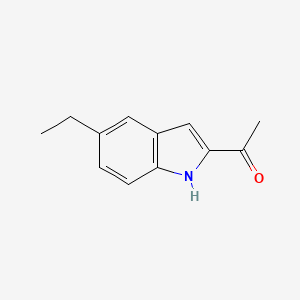
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
